REACTION_CXSMILES
|
[CH:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.ClC1C=CC=CC=1Cl.[Cl-].[Al+3].[Cl-].[Cl-].[Br:19][C:20]1[CH:30]=[C:24]2[C:25]([O:27][C:28](=[O:29])[C:23]2=[CH:22][CH:21]=1)=[O:26]>O.C(OCC)(=O)C>[C:25]([C:24]1[CH:30]=[C:20]([Br:19])[CH:21]=[CH:22][C:23]=1[C:28]([OH:29])=[O:27])(=[O:26])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:2.3.4.5|
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Name
|
|
Quantity
|
2.94 mL
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Type
|
reactant
|
Smiles
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C1=CC=CC=C1
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Name
|
|
Quantity
|
20 mL
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Type
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reactant
|
Smiles
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ClC1=C(C=CC=C1)Cl
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Name
|
|
Quantity
|
5.87 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
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BrC1=CC=C2C(C(=O)OC2=O)=C1
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Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
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40 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Control Type
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UNSPECIFIED
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Setpoint
|
5 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at around 25° C. for 1 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
while maintaining the temperature of the mixture below 10° C
|
Type
|
WAIT
|
Details
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at 80° C. for 1 h
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Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to around 5° C.
|
Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
ADDITION
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Details
|
4N hydrochloric acid (20 ml) was added
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Type
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STIRRING
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Details
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The mixture was stirred until the precipitated solid
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Type
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DISSOLUTION
|
Details
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was dissolved
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Type
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CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
|
Details
|
washed with water (20 ml)
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Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
ADDITION
|
Details
|
toluene (30 ml) and ethyl acetate (3 ml) were added to the residue, which
|
Type
|
TEMPERATURE
|
Details
|
by heating to 80° C
|
Type
|
TEMPERATURE
|
Details
|
The obtained solution was cooled to 25° C. over 30 min
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
the precipitated crystals were collected by filtration
|
Type
|
DISSOLUTION
|
Details
|
The crystals were dissolved in a mixture of toluene (30 ml) and ethyl acetate (1.5 ml)
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
the obtained solution was cooled to 25° C.
|
Type
|
CUSTOM
|
Details
|
to 5° C
|
Type
|
FILTRATION
|
Details
|
The precipitated crystals were collected by filtration
|
Type
|
WASH
|
Details
|
washed with toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=C(C(=O)O)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.81 g | |
YIELD: PERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |